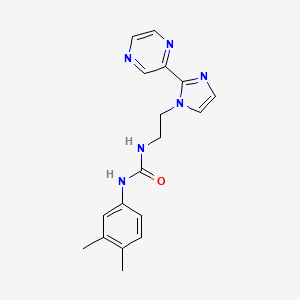

1-(3,4-dimethylphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Description

1-(3,4-Dimethylphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a urea derivative featuring a 3,4-dimethylphenyl group attached to the urea nitrogen and a pyrazine-substituted imidazole moiety linked via an ethyl spacer.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-13-3-4-15(11-14(13)2)23-18(25)22-8-10-24-9-7-21-17(24)16-12-19-5-6-20-16/h3-7,9,11-12H,8,10H2,1-2H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYSYTCMZHPXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CN=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dimethylphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a synthetic compound that has gained attention due to its potential biological activities. This compound, with the CAS number 2034451-22-2, features a unique structural composition that includes a urea functional group and pyrazinyl-pyrazole moieties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Structural Characteristics

The molecular formula of this compound is , and it has a molecular weight of 336.4 g/mol. The structural features suggest that it may exhibit significant interactions with biological macromolecules, potentially influencing various biochemical pathways.

While specific mechanisms of action for this compound remain largely unexplored, similar urea derivatives have been known to act as enzyme inhibitors or modulators of protein interactions. The presence of the pyrazole and imidazole rings suggests potential activities such as:

- Antibacterial : Pyrazole derivatives have shown antibacterial properties against various strains.

- Anticancer : Compounds containing imidazole and pyrazole structures have been investigated for their anticancer activities.

Biological Activity Overview

Research indicates that 1-(3,4-dimethylphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea may possess several biological activities:

Antitumor Activity

Studies on similar compounds have demonstrated that derivatives with imidazole and urea functionalities can induce apoptosis in cancer cells. For instance, compounds in related studies showed effectiveness in inhibiting cell proliferation in various cancer models through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit antimicrobial properties. For example, certain pyrazole compounds have been effective against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that the compound may also possess similar activity .

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to 1-(3,4-dimethylphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea:

- Antitumor Efficacy : A study highlighted the efficacy of pyrazole derivatives in inhibiting tumor growth in xenograft models, indicating potential applications in cancer therapy .

- Antimicrobial Testing : A comparative study assessed the antimicrobial activity of various pyrazole derivatives, showing promising results against common pathogens .

- Pharmacokinetic Properties : Research on related compounds has indicated favorable pharmacokinetic profiles, suggesting that modifications in structure could enhance bioavailability and therapeutic effectiveness.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of structurally similar compounds and their reported biological activities:

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| 1-(4-methoxyphenyl)-3-(2-(5-methylpyrazin-2-yl)-1H-pyrazol-1-yl)urea | Methoxy group instead of dimethyl | Potentially different antimicrobial activity |

| 1-(2-chlorophenyl)-3-(2-(6-methylpyrazin-2-yl)-1H-pyrazol-1-yl)urea | Chlorine substituent on phenyl ring | Enhanced reactivity patterns |

| 1-(phenyl)-3-(2-(5-bromopyrazin-2-yl)-1H-pyrazol-1-yl)urea | Bromine substituent on phenyl ring | Increased lipophilicity affecting bioavailability |

Scientific Research Applications

Structural Features

The compound's structure includes:

- A 3,4-dimethylphenyl group, which may enhance lipophilicity.

- A urea linkage that can act as a hydrogen bond donor or acceptor.

- A pyrazin-2-yl imidazole fragment, potentially contributing to its biological activity.

Pharmacological Potential

Research indicates that compounds similar to 1-(3,4-dimethylphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea exhibit various biological activities:

- Anticancer Activity : Urea derivatives have been studied for their ability to inhibit cancer cell proliferation by interfering with signaling pathways.

- Antimicrobial Properties : Pyrazole derivatives are known for their antibacterial and antifungal activities.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as an enzyme inhibitor.

Medicinal Chemistry

In medicinal chemistry, 1-(3,4-dimethylphenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea can be utilized as:

- A lead compound for developing new anticancer agents.

- A scaffold for synthesizing derivatives with enhanced biological activity.

Material Science

The unique structural features of this compound may also find applications in material science, particularly in developing new materials with specific electronic or optical properties.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-3-{2-[2-(Pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea (BJ49861)

- Structural Differences : The methoxy group at the 2-position of the phenyl ring replaces the 3,4-dimethyl groups in the target compound.

- Electronic Effects: Methoxy is electron-withdrawing via resonance, whereas methyl groups are electron-donating, affecting charge distribution and binding interactions.

- Molecular Weight : 338.36 g/mol (vs. target compound’s 352.40 g/mol, estimated based on C19H20N6O2) .

1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20)

- Structural Differences : A 4-methoxyphenyl group is linked to an imidazoline ring instead of urea and pyrazine-imidazole systems.

Heterocyclic Core Modifications

1-Ethyl-3-(3-Methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)

- Structural Differences : A pyrazole ring replaces the imidazole-pyrazine system.

- Impact : Pyrazole’s lower basicity (pKa ~ 2.5 for pyrazole vs. ~6.8 for imidazole) may reduce protonation-dependent solubility under physiological conditions .

- Melting Point : 148–150°C (vs. unrecorded for the target compound), suggesting higher crystallinity due to simpler substituents .

(E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(Trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas

- Structural Differences: A triazole ring and imidazolidinone core replace the imidazole-pyrazine system.

- Impact : The trifluoromethoxy group introduces strong electron-withdrawing effects, enhancing metabolic stability but possibly reducing passive diffusion .

Physicochemical and Spectroscopic Data Comparison

Research Findings and Implications

Heterocycle Influence : The pyrazine-imidazole system in the target compound offers dual hydrogen-bonding sites (pyrazine N and imidazole NH), contrasting with pyrazole or triazole-based analogs, which have fewer interaction points .

Synthetic Feasibility : The target compound’s synthesis may require multi-step protocols similar to those in (e.g., coupling urea precursors with imidazole intermediates under mild conditions), whereas simpler pyrazole-based ureas (e.g., 9a) are synthesized via single-step fusion .

Q & A

Q. Basic

- Structural confirmation :

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and urea linkage .

- X-ray crystallography for absolute configuration determination (as applied to analogous imidazole derivatives) .

- Purity assessment :

How can researchers identify the primary pharmacological targets of this urea derivative?

Q. Advanced

- Kinase profiling assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) due to the imidazole-pyrazine scaffold’s affinity for ATP-binding pockets .

- Radioligand binding studies : Use tritiated analogs to quantify receptor binding (e.g., GPCRs or nuclear receptors) .

- In silico target prediction : Molecular docking (AutoDock Vina) against Protein Data Bank (PDB) structures of disease-relevant enzymes .

- Transcriptomic analysis : RNA sequencing post-treatment to identify dysregulated pathways (e.g., MAPK/ERK) .

How to address contradictions in reported bioactivity data across studies?

Q. Advanced

- Controlled replication : Adopt randomized block designs (as in agricultural chemical studies) to isolate variables like solvent polarity or temperature .

- Meta-analysis : Apply statistical frameworks (e.g., Cochrane Review methods) to harmonize datasets, accounting for assay sensitivity differences .

- Orthogonal validation : Confirm activity via unrelated assays (e.g., enzymatic vs. cell-based viability tests) .

What methodologies are recommended for studying the compound’s mechanism of action?

Q. Advanced

- Isotopic labeling : Use ¹⁴C-labeled urea to track metabolic fate in vitro/in vivo .

- Molecular dynamics simulations : Simulate ligand-protein interactions over 100-ns trajectories (GROMACS/AMBER) to identify binding stability .

- CRISPR-Cas9 knockouts : Validate target relevance by deleting putative genes in cell models and assessing resistance .

How to assess environmental stability and degradation pathways of this compound?

Q. Advanced

- OECD Guideline 307 : Conduct soil biodegradation tests under aerobic conditions, monitoring via LC-MS/MS .

- Hydrolysis studies : Expose to buffers at pH 3–9 (37°C, 14 days) and quantify degradation products by HPLC .

- Photolytic stability : Use UV irradiation chambers (λ = 254 nm) to simulate sunlight effects .

What strategies optimize structure-activity relationships (SAR) for enhanced efficacy?

Q. Advanced

- Systematic substituent variation : Replace 3,4-dimethylphenyl with halogenated or electron-withdrawing groups to modulate lipophilicity .

- QSAR modeling : Train models (e.g., Random Forest) on bioactivity data to predict optimal substituents .

- Combinatorial libraries : Synthesize analogs via parallel synthesis (e.g., Ugi reaction) for high-throughput screening .

How to evaluate the compound’s stability under varying storage and experimental conditions?

Q. Advanced

- Accelerated stability testing : Store at 40°C/75% RH for 6 months and analyze degradation via HPLC .

- pH-dependent stability : Incubate in simulated gastric/intestinal fluids (pH 1.2–6.8) to assess oral bioavailability .

- Freeze-thaw cycles : Test integrity after 3 cycles (−20°C to 25°C) for lyophilized formulations .

What cross-disciplinary applications could leverage this compound’s unique properties?

Q. Advanced

- Environmental chemistry : Study adsorption onto microplastics using LC-MS/MS, as done for similar urea derivatives .

- Agrochemical development : Screen for herbicidal activity via Arabidopsis thaliana growth inhibition assays .

- Materials science : Incorporate into metal-organic frameworks (MOFs) for controlled drug release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.